4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide
Description
Properties
IUPAC Name |
4-chloro-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3/c1-10-9-14(11(2)21-10)15(19)7-8-18-16(20)12-3-5-13(17)6-4-12/h3-6,9,15,19H,7-8H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNVVIHUXWUOLID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)C2=CC=C(C=C2)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine: This intermediate can be synthesized by the reaction of 2,5-dimethylfuran with an appropriate halohydrin under basic conditions to form the corresponding epoxide, followed by ring-opening with ammonia or an amine.
Formation of 4-Chlorobenzoyl Chloride: This can be prepared by the chlorination of 4-chlorobenzoic acid using thionyl chloride or oxalyl chloride.
Coupling Reaction: The final step involves the coupling of 3-(2,5-dimethylfuran-3-yl)-3-hydroxypropylamine with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group in the benzamide moiety can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent
Reduction: LiAlH4, sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products Formed
Oxidation: Formation of a ketone or aldehyde
Reduction: Formation of an amine
Substitution: Formation of substituted benzamides
Scientific Research Applications
4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide: shares structural similarities with other benzamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a chloro-substituted benzamide with a dimethylfuran moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its molecular formula and a molecular weight of approximately 348.82 g/mol. The structure features a chloro-substituted benzamide moiety linked to a furan-containing hydroxypropyl side chain.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁ClN₂O₄ |
| Molecular Weight | 348.82 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1421528-88-2 |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell. The compound is believed to modulate the activity of various enzymes and receptors, potentially influencing metabolic pathways involved in cell proliferation and apoptosis.
Target Interaction
The furan ring and the benzamide moiety are critical for binding to biological targets. Research indicates that such compounds can act as inhibitors of histone deacetylases (HDACs), which play a significant role in cancer biology by regulating gene expression.
Antitumor Effects
Recent studies have highlighted the antitumor potential of related benzamide derivatives. For instance, compounds similar to this compound have demonstrated significant cytotoxic activity against various cancer cell lines.
Table: Antitumor Activity Comparison
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| This compound | HepG2 | TBD |
| N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide | HepG2 | 1.30 |
| SAHA (Suberoylanilide Hydroxamic Acid) | HepG2 | 17.25 |
Note: TBD indicates that the IC₅₀ value for the compound is yet to be determined.
Cytotoxicity Studies
In vitro studies have shown that this compound exhibits promising cytotoxic effects on cancer cell lines, suggesting its potential as an anticancer agent. The mechanism may involve induction of apoptosis and cell cycle arrest.
Case Studies
- Study on HDAC Inhibition : A related compound demonstrated potent inhibition of HDAC1, HDAC2, and HDAC3 with an IC₅₀ value of 95.48 nM against HDAC3. This suggests that similar compounds may also exhibit selective HDAC inhibition, contributing to their antitumor effects .
- Cytotoxicity in Cancer Models : In xenograft models, compounds structurally related to this compound showed significant tumor growth inhibition compared to standard treatments like SAHA .
Pharmacokinetics
Understanding the pharmacokinetic profile of this compound is crucial for evaluating its therapeutic potential. Current research aims to elucidate its absorption, distribution, metabolism, and excretion (ADME) characteristics.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-Chloro-N-[3-(2,5-dimethylfuran-3-YL)-3-hydroxypropyl]benzamide?
- Methodological Answer : Synthesis typically involves multi-step organic reactions:
Preparation of the furan core : Start with 2,5-dimethylfuran derivatives, which are functionalized to introduce reactive sites (e.g., hydroxylation) .
Propyl chain introduction : React the furan with epoxides or halides under nucleophilic conditions to attach the hydroxypropyl group .
Benzamide coupling : Use 4-chlorobenzoyl chloride in an amidation reaction with the hydroxypropyl intermediate, often employing coupling agents like HATU or DCC in anhydrous solvents (e.g., DCM) .
- Key Considerations : Solvent choice (e.g., dichloromethane), temperature control (0–25°C), and purification via column chromatography are critical for yield optimization .
Q. Which spectroscopic and analytical techniques confirm the compound’s structural integrity?
- Methodological Answer :
- NMR Spectroscopy : 1H and 13C NMR identify proton environments and carbon frameworks (e.g., furan methyl groups at δ 2.2–2.5 ppm, aromatic protons at δ 7.3–7.8 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 352.12) .
- X-ray Crystallography : Resolves bond lengths and angles in crystalline form, particularly for resolving stereochemical ambiguities .
Q. What preliminary biological activities are reported for structural analogs?
- Methodological Answer :
- Antimicrobial Screening : Analogous benzamide-furan hybrids are tested via broth microdilution (MIC assays) against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
- Cancer Cell Viability : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess IC50 values, with furan derivatives showing apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can conflicting NMR data for the hydroxypropyl chain conformation be resolved?
- Methodological Answer :
- 2D NMR Techniques : Use NOESY/ROESY to detect spatial proximity between the hydroxypropyl -OH and furan methyl groups, clarifying rotational barriers .
- Computational Modeling : DFT calculations (e.g., Gaussian 09) simulate energy-minimized conformers and predict coupling constants for comparison with experimental data .
Q. What strategies improve synthetic yield while minimizing side reactions?
- Methodological Answer :
- Optimized Reaction Conditions :
- Temperature : Lower temperatures (0–5°C) during amidation reduce racemization .
- Catalysts : Use DMAP to accelerate acylation .
- Byproduct Mitigation : Employ scavenger resins (e.g., polymer-bound trisamine) to trap unreacted acyl chlorides .
Q. How to design structure-activity relationship (SAR) studies for antimicrobial potency?
- Methodological Answer :
- Substituent Variation : Synthesize analogs with:
- Halogen Swaps : Replace 4-Cl with F or Br to assess electronic effects .
- Furan Modifications : Introduce electron-withdrawing groups (e.g., -NO2) to the furan ring .
- Biological Testing : Compare MIC values across analogs (Table 1).
| Substituent (R) | MIC (S. aureus) (µg/mL) | MIC (C. albicans) (µg/mL) |
|---|---|---|
| 4-Cl | 8.2 | 16.5 |
| 4-F | 12.4 | 24.3 |
| 4-Br | 6.8 | 14.7 |
| Table 1: Example SAR data for benzamide derivatives . |
Q. How to address solubility challenges in biological assays?
- Methodological Answer :
- Co-solvent Systems : Use DMSO-water mixtures (e.g., 5% DMSO) to maintain compound stability .
- Prodrug Design : Introduce phosphate esters at the hydroxypropyl group to enhance aqueous solubility, with enzymatic cleavage in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
